molecular formula C14H13NO5 B064226 Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate CAS No. 175276-69-4

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

Cat. No. B064226
M. Wt: 275.26 g/mol
InChI Key: ZOFJPHGCPKKPJE-UHFFFAOYSA-N
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Description

5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .


Synthesis Analysis

Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

The conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond .


Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .

Scientific Research Applications

  • Thermodynamic Properties in Solutions : A study by Sobechko et al. (2021) focused on the thermodynamic properties of solutions containing 5-(4-nitrophenyl)furan-2-carboxylic acid in ethyl acetate. They determined enthalpies and entropies of dissolution and mixing for these solutions, establishing a correlation between the solubility of carboxyl-containing substances and their melting points (Sobechko et al., 2021).

  • Synthesis and Chemical Reactions : Tanaka et al. (1979) described the synthesis of 4H-furo[3,2-b]indole derivatives from ethyl 5-(2-nitrophenyl)-2-furoates, which are related to the specified compound. These processes are significant for the preparation of various complex organic molecules (Tanaka et al., 1979).

  • Antimicrobial and Antioxidant Activity : Devi et al. (2010) investigated the antimicrobial and antioxidant activities of derivatives of Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate. This study highlights the potential of such compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Devi et al., 2010).

  • Analytical and Spectral Studies : Patel (2020) conducted research on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These ligands were used to create metal complexes and study their antimicrobial activity, emphasizing the significance of such compounds in coordination chemistry and medicinal applications (Patel, 2020).

  • Antimycobacterial Agents : Mori et al. (2022) examined a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid as part of a class of antimycobacterial agents. Their study involved the analysis of crystal structures and NMR data, contributing to the understanding of the structure-activity relationships of these compounds (Mori et al., 2022).

Future Directions

The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years . In this context, the discovery of new drugs that act on unexplored molecular targets represents a necessity as well as a challenge for the scientific community .

properties

IUPAC Name

ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJPHGCPKKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372457
Record name Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

CAS RN

175276-69-4
Record name 3-Furancarboxylic acid, 2-methyl-5-(4-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WW Tan, N Yoshikai - The Journal of Organic Chemistry, 2016 - ACS Publications
We report herein copper(II)-catalyzed cyclization reactions of silyl enol ethers derived from methyl ketones with α-diazo-β-ketoesters or α-diazoketones to afford 2-siloxy-2,3-…
Number of citations: 38 pubs.acs.org
A Mohanty, S Roy - European Journal of Organic Chemistry, 2019 - Wiley Online Library
dl‐[Ni(Phen) 3 ]Cl 2 /Ag 2 CO 3 assisted coupling of alkynes with 1,3‐dicarbonyl compounds gave the corresponding substituted furans in good to excellent yields, and with good …
Y Huang, X Li, Y Yu, C Zhu, W Wu… - The Journal of Organic …, 2016 - ACS Publications
The first attempt at utilizing N-tosylhydrazones as two-carbon synthons has been successfully achieved, which underwent a copper-mediated [3 + 2] oxidative cyclization reaction to …
Number of citations: 40 pubs.acs.org

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